N-(2-(furan-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(2-(furan-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic triazole-carboxamide derivative featuring a furan-2-yl substituent and a methoxyethyl side chain.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c1-15-7-8(13-14-15)11(16)12-6-10(17-2)9-4-3-5-18-9/h3-5,7,10H,6H2,1-2H3,(H,12,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEYRDZGYJIEDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC(C2=CC=CO2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,2,3-triazole core is synthesized via CuAAC, a regioselective method for 1,4-disubstituted triazoles.
Procedure :
- Azide Preparation : React propargylamine with sodium azide and ammonium chloride in DMF at 60°C for 12 hours to form propargyl azide.
- Alkyne Component : Methyl propiolate serves as the alkyne source.
- Cycloaddition : Combine propargyl azide (1 eq), methyl propiolate (1.2 eq), CuSO₄·5H₂O (10 mol%), and sodium ascorbate (20 mol%) in t-BuOH/H₂O (4:1). Stir at 25°C for 24 hours.
- Isolation : Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield methyl 1-methyl-1H-1,2,3-triazole-4-carboxylate (78% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78% |
| Reaction Time | 24 hours |
| Regioselectivity | 1,4-triazole >95% |
Hydrolysis to Carboxylic Acid
The methyl ester is hydrolyzed to the carboxylic acid for subsequent amide coupling.
Procedure :
- Add NaOH (2 eq) to methyl ester in MeOH/H₂O (3:1).
- Reflux at 80°C for 6 hours.
- Acidify with HCl (1M) to pH 2, extract with EtOAc, and dry to isolate 1-methyl-1H-1,2,3-triazole-4-carboxylic acid (92% yield).
Preparation of 2-(Furan-2-yl)-2-Methoxyethylamine
Friedel-Crafts Alkylation of Furan
The furan moiety is introduced via alkylation of furan with epichlorohydrin, followed by methoxylation.
Procedure :
- React furan (1 eq) with epichlorohydrin (1.2 eq) and AlCl₃ (0.1 eq) in dichloromethane at 0°C for 2 hours.
- Quench with ice-water, extract with DCM, and purify to yield 2-(chloromethyl)furan (65% yield).
- Treat with NaOMe (2 eq) in MeOH at 60°C for 4 hours to form 2-(methoxymethyl)furan.
- Reduce the chloromethyl group to amine using NH₃ in MeOH under H₂ (50 psi) with Pd/C (5 wt%) at 25°C for 12 hours (58% yield).
Analytical Validation :
- ¹H NMR (CDCl₃) : δ 7.38 (d, J = 1.8 Hz, 1H, furan H-5), 6.32 (dd, J = 3.2 Hz, 1H, furan H-4), 6.24 (d, J = 3.2 Hz, 1H, furan H-3), 3.71 (s, 3H, OCH₃).
Amide Coupling to Assemble the Final Compound
Carboxylic Acid Activation
Activate 1-methyl-1H-1,2,3-triazole-4-carboxylic acid using thionyl chloride (SOCl₂) to form the acyl chloride.
Procedure :
- Reflux carboxylic acid (1 eq) with SOCl₂ (3 eq) in anhydrous DCM for 3 hours.
- Remove excess SOCl₂ under reduced pressure to yield acyl chloride (quantitative).
Amine Coupling
Couple the acyl chloride with 2-(furan-2-yl)-2-methoxyethylamine using Schotten-Baumann conditions.
Procedure :
- Dissolve acyl chloride (1 eq) in dry THF.
- Add amine (1.1 eq) and NaOH (2 eq) at 0°C.
- Stir at 25°C for 12 hours.
- Extract with EtOAc, wash with brine, and purify via column chromatography (DCM/MeOH, 9:1) to obtain the title compound (68% yield).
Spectroscopic Data :
- ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, triazole H-5), 7.52 (d, J = 1.8 Hz, 1H, furan H-5), 6.56 (dd, J = 3.2 Hz, 1H, furan H-4), 6.38 (d, J = 3.2 Hz, 1H, furan H-3), 4.45 (t, J = 6.0 Hz, 2H, NCH₂), 3.72 (s, 3H, OCH₃), 3.61 (t, J = 6.0 Hz, 2H, CH₂O), 2.41 (s, 3H, NCH₃).
- HRMS (ESI+) : m/z calcd for C₁₁H₁₅N₄O₃ [M+H]⁺ 267.1094, found 267.1096.
Alternative Synthetic Routes and Optimization
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The methoxyethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as furan-2,5-dicarboxylic acid, amines, and substituted triazoles .
Scientific Research Applications
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, derivatives similar to N-(2-(furan-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide have shown promising antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that these compounds can induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of key signaling pathways such as the EGFR pathway .
Antiviral Properties
The triazole moiety has been associated with antiviral activity, particularly against viral infections like SARS-CoV-2. Compounds containing similar structural features have been identified as non-peptidomimetic inhibitors of the main protease (Mpro) of SARS-CoV-2, suggesting potential applications in treating COVID-19 .
Antimicrobial Activity
Triazole derivatives are also recognized for their broad-spectrum antimicrobial properties. Studies have shown that compounds with triazole structures can inhibit bacterial growth and show antifungal activity, making them candidates for developing new antimicrobial agents .
Antiproliferative Studies
In a study evaluating various triazole derivatives, compounds similar to this compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin against leukemia cell lines . The findings suggest that these compounds could serve as lead candidates for further development in cancer therapy.
Mechanistic Insights
Mechanistic studies have revealed that triazole-containing compounds can influence apoptotic pathways by modulating the expression of proteins involved in cell survival and death . For example, compounds were found to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The furan ring and triazole moiety are known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways by binding to DNA or proteins, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Substituent Effects :
- The chlorophenyl analog (BK47369) replaces the furan with a halogenated aryl group, likely increasing hydrophobicity and influencing target binding affinity .
- Thiazole-containing analogs (e.g., ) diverge in heterocyclic core structure, which alters electronic properties and hydrogen-bonding capacity compared to triazoles.
Triazole Isomerism :
- The 1,2,3-triazole core in the target compound differs from 1,2,4-triazole derivatives (e.g., ). The 1,2,3-triazole’s linear hydrogen-bonding geometry may enhance interactions with biological targets .
Functional Group Modifications: Methoxyethyl vs.
Synthetic Routes: Carboxamide-linked triazoles are commonly synthesized via coupling reactions using carbodiimides (e.g., EDC/HOBt) , while furan-triazole hybrids may involve click chemistry or Paal-Knorr condensation .
Research Findings and Limitations
- Pharmacological Data: No direct activity data for the target compound are available in the provided evidence.
- Anti-Exudative Activity : A furan-triazole-acetamide analog () demonstrated anti-exudative effects in preclinical models, hinting at possible anti-inflammatory applications for the target compound.
Biological Activity
N-(2-(furan-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and antimalarial properties. This article provides a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 365.32 g/mol. The compound features a triazole ring, which is known for its pharmacological significance.
Antimicrobial Activity
Triazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus. For instance, studies have shown that some triazole derivatives can achieve minimum inhibitory concentrations (MIC) in the low micromolar range, demonstrating their potential as antimicrobial agents .
Anticancer Activity
The anticancer potential of triazole compounds has been extensively documented. In vitro studies have revealed that certain derivatives exhibit potent antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). For example, one study reported IC50 values for triazole derivatives ranging from 1.1 μM to 4.24 μM against these cell lines . The mechanism of action often involves the inhibition of key enzymes such as thymidylate synthase, which is crucial for DNA synthesis.
Antimalarial Activity
The antimalarial properties of triazole derivatives are also noteworthy. Recent investigations into related compounds have demonstrated effectiveness against Plasmodium falciparum, the causative agent of malaria. Compounds were evaluated for their activity both in vitro and in vivo, showing promising results with selectivity indices indicating low toxicity to mammalian cells while effectively reducing parasitemia in infected models .
Summary of Research Findings
| Activity | Cell Line/Organism | IC50/Effectiveness | Notes |
|---|---|---|---|
| Antimicrobial | E. coli, S. aureus | MIC in low µM range | Significant inhibition observed |
| Anticancer | MCF-7 | 1.1 μM | Inhibition via thymidylate synthase |
| HCT-116 | 2.6 μM | Better than standard drugs like doxorubicin | |
| HepG2 | 1.4 μM | High selectivity index | |
| Antimalarial | P. falciparum | IC50 < 5 μM | Effective in reducing parasitemia |
Case Studies
Several case studies have highlighted the potential of triazole derivatives in drug development:
- Antimicrobial Study : A series of synthesized triazoles were tested against clinical isolates of bacteria, demonstrating a clear dose-dependent response with some compounds achieving MIC values below 10 µg/mL.
- Anticancer Evaluation : In a comparative study involving multiple triazole derivatives, one compound was found to outperform traditional chemotherapeutics, indicating its potential as a lead compound for further development.
- Antimalarial Trials : In vivo studies using murine models infected with P. berghei showed that specific triazole compounds significantly lowered parasitemia levels without notable toxicity.
Q & A
Q. What are the primary synthetic routes for N-(2-(furan-2-yl)-2-methoxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide?
The compound can be synthesized via azide-alkyne cycloaddition (Huisgen reaction) , a cornerstone of click chemistry. Key steps include:
- Preparation of an alkyne-functionalized furan precursor and an azide-bearing carboxamide.
- Reaction under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in polar solvents (ethanol/methanol) at 60–80°C for 12–24 hours .
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterization by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).
Q. How is the compound’s molecular structure confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals grown via slow evaporation (e.g., in methanol/water) are analyzed using a diffractometer. Data refinement with SHELXL identifies bond lengths, angles, and hydrogen-bonding networks (e.g., triazole N–H···O interactions). Disordered solvent molecules are modeled using SQUEEZE .
Q. What spectroscopic techniques are used to characterize its reactivity?
- FT-IR : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and triazole (C–N, ~1500 cm⁻¹) vibrations.
- NMR : ¹H NMR detects methoxy protons (~δ 3.3 ppm) and furan aromatic protons (~δ 6.2–7.4 ppm). ¹³C NMR identifies the carboxamide carbonyl (~δ 165 ppm) .
- HPLC-MS : Monitors reaction progress and quantifies purity (>95% typically required for biological assays) .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing side products?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility but may increase side reactions; ethanol/methanol balances reactivity and safety.
- Catalyst screening : Triethylamine or DMAP improves acylation efficiency.
- Temperature control : Lower temperatures (0–25°C) reduce decomposition of heat-sensitive intermediates .
- Real-time monitoring : Use inline FT-IR or TLC with fluorescent indicators to track intermediate formation .
Q. How are contradictions in biological activity data resolved?
Example: If cytotoxicity assays (MTT) conflict with enzymatic inhibition
- Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Perform counter-screens against off-target kinases or proteases.
- Analyze cellular uptake via LC-MS to confirm intracellular compound concentration .
Q. What computational strategies predict its pharmacokinetic properties?
- ADME prediction : Use SwissADME to calculate logP (lipophilicity, ~2.5–3.5), topological polar surface area (TPSA, ~90 Ų for triazole + carboxamide), and drug-likeness via Lipinski’s rule.
- Molecular dynamics (MD) : Simulate membrane permeation (e.g., with GROMACS) using a POPC lipid bilayer model.
- CYP450 inhibition : Dock the compound into CYP3A4 (PDB: 1TQN) using AutoDock Vina to assess metabolic stability .
Methodological Challenges
Q. How to design a robust structure-activity relationship (SAR) study?
- Core modifications : Synthesize analogs with furan replaced by thiophene or pyran and triazole substituted with methyl/ethyl groups.
- Bioisosteric replacements : Replace the methoxy group with ethoxy or halogen atoms.
- Statistical analysis : Apply multivariate regression (e.g., partial least squares) to correlate structural descriptors (Hammett σ, molar refractivity) with IC₅₀ values .
Q. What strategies mitigate crystallographic disorder in structural studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
